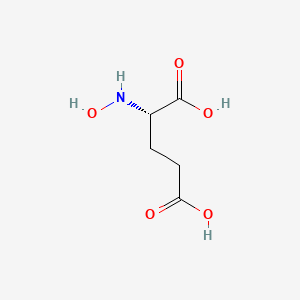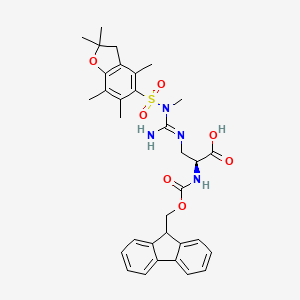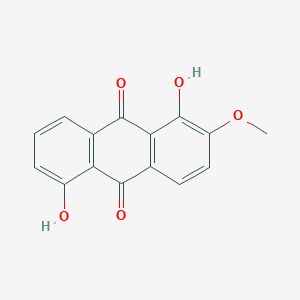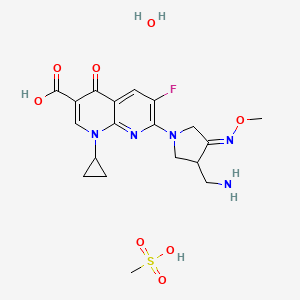
6-Bromo-5-iodo-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-iodo-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrIN3O2 This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-iodo-3-nitropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of 3-nitropyridin-2-amine under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for halogen substitution.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted pyridines.
Reduction Reactions: The major product is 6-bromo-5-iodo-3-aminopyridine.
Coupling Reactions: Various biaryl derivatives are formed depending on the boronic acid used.
Applications De Recherche Scientifique
6-Bromo-5-iodo-3-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-iodo-3-nitropyridin-2-amine is largely dependent on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-3-nitropyridin-2-amine
- 2-Amino-5-bromo-3-iodopyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
Comparison: 6-Bromo-5-iodo-3-nitropyridin-2-amine is unique due to the simultaneous presence of bromine, iodine, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs. For instance, the presence of both bromine and iodine allows for versatile substitution reactions, while the nitro group provides a site for reduction and further functionalization .
Propriétés
Formule moléculaire |
C5H3BrIN3O2 |
|---|---|
Poids moléculaire |
343.90 g/mol |
Nom IUPAC |
6-bromo-5-iodo-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) |
Clé InChI |
HHMQISAAASAOAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1I)Br)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)

phosphanium chloride](/img/structure/B13148488.png)
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)


![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)



